molecular formula C21H14F6O2 B3043471 2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane CAS No. 874438-52-5

2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane

Cat. No.: B3043471
CAS No.: 874438-52-5
M. Wt: 412.3 g/mol
InChI Key: FAJNBUWLSYLTGH-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane is a synthetic organic compound characterized by the presence of trifluoromethyl groups and phenolic hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane typically involves the reaction of 4-trifluoromethylbenzaldehyde with phenol in the presence of a strong acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane involves its interaction with molecular targets through its phenolic hydroxyl groups and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar structure but lacks trifluoromethyl groups.

    Bisphenol S (BPS): Contains sulfone groups instead of trifluoromethyl groups.

    Bisphenol F (BPF): Similar structure but with different substituents.

Uniqueness

2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced stability, and unique reactivity compared to other bisphenol compounds.

Properties

IUPAC Name

4-[2,2,2-trifluoro-1-(4-hydroxyphenyl)-1-[4-(trifluoromethyl)phenyl]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6O2/c22-20(23,24)16-3-1-13(2-4-16)19(21(25,26)27,14-5-9-17(28)10-6-14)15-7-11-18(29)12-8-15/h1-12,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJNBUWLSYLTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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